CBZ-S-Phenyl-L-Cysteine

Description

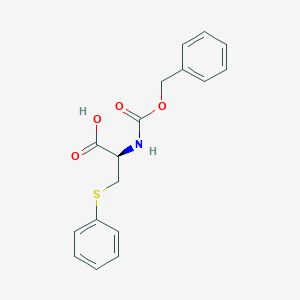

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBOGFMUFMJWEP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159453-24-4 | |

| Record name | S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159453-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to CBZ-S-Phenyl-L-Cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Carbobenzyloxy-S-phenyl-L-cysteine, commonly abbreviated as CBZ-S-Phenyl-L-Cysteine, is a protected amino acid derivative of significant interest in synthetic organic chemistry and drug development. As a pivotal chiral building block, it incorporates the L-cysteine framework, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group and the thiol side chain is functionalized with a phenyl group. This strategic protection and modification allow for precise chemical manipulations, making it an invaluable intermediate in the synthesis of complex peptides and pharmaceutically active molecules. The inherent stereochemistry of the L-cysteine backbone is crucial for creating single-enantiomer therapeutics, where biological activity is highly dependent on a specific three-dimensional arrangement.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below, providing essential data for its identification, handling, and use in experimental settings.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 159453-24-4 | [1][2] |

| Molecular Formula | C₁₇H₁₇NO₄S | [3][4] |

| Molecular Weight | 331.39 g/mol | [3][4] |

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-3-(phenylthio)propanoic acid | [4] |

| Appearance | White powder with lumps | [1] |

| Melting Point | 94-97 °C (lit.) | [1][3][5] |

| Boiling Point | 547.5 ± 50.0 °C (Predicted) | [1][3][5] |

| Density | 1.2606 (Rough Estimate) | [1][3][5] |

| Solubility | Soluble in Methanol | [5] |

| Optical Rotation (α) | -55° (c=2, EtOH) | [3][5] |

Table 2: Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

| Spectroscopy Type | Data | Reference |

| FTIR (ATR) | Characteristic peaks for N-H, C=O (carbamate and carboxyl), and aromatic C-H bonds are expected. A spectrum is available for viewing in the SpectraBase database. | [4][6] |

| ¹H NMR | Expected chemical shifts (δ, ppm): Aromatic protons (C₆H₅-S and C₆H₅-CH₂), benzylic methylene protons (CH₂), alpha-proton (α-CH), and beta-protons (β-CH₂). | [7] |

| ¹³C NMR | Expected chemical shifts (δ, ppm): Carbonyl carbons (carboxyl and carbamate), aromatic carbons, benzylic carbon (CH₂), alpha-carbon (α-CH), and beta-carbon (β-CH₂). | [7][8] |

| Exact Mass | 331.087829 g/mol | [4] |

Experimental Protocols

The synthesis of this compound is a key procedure for its application in further research. A reliable, large-scale synthesis has been developed, which is crucial for obtaining the multi-kilogram quantities required for drug development.

Large-Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine[9]

This protocol details a one-pot synthesis starting from N-Cbz-L-serine, which avoids the isolation of the intermediate β-lactone, making it more scalable.

Materials and Reagents:

-

N-Cbz-L-serine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD)

-

Thiophenol (PhSH)

-

Sodium hydride (NaH)

-

Acetonitrile (CH₃CN)

-

Sodium bisulfate (NaHSO₄)

-

Ethyl acetate

-

Methylene chloride

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Initial Setup: To a 22L three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, thermometer, and nitrogen inlet, add triphenylphosphine (1.00 eq) and acetonitrile.

-

Cooling and Reagent Addition: Heat the mixture to 30°C to dissolve all solids, then cool to -40°C in an acetone/dry ice bath. Add diethyl azodicarboxylate (1.00 eq) at a rate that maintains the internal temperature below -35°C. Stir for 10 minutes.

-

β-Lactone Formation: Add a solution of N-Cbz-L-serine (1.00 eq) in acetonitrile dropwise, keeping the temperature below -35°C. After addition, remove the cooling bath and allow the mixture to warm towards room temperature, forming a solution of N-Cbz-L-serine β-lactone.

-

Nucleophilic Opening: In a separate flask, prepare a solution of sodium thiophenoxide by adding thiophenol (1.00 eq) to a slurry of sodium hydride (1.00 eq) in acetonitrile.

-

Reaction: Cool the sodium thiophenoxide solution to -40°C and add the previously prepared β-lactone solution, maintaining the temperature below -35°C. Stir the mixture for 1 hour.

-

Work-up and Extraction: Quench the reaction by adding a solution of sodium bisulfate in water. Extract the aqueous layer with methylene chloride to remove by-products like diethyl hydrazinodicarboxylate (DEAD-H₂).

-

Acidification and Isolation: Acidify the aqueous layer and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent to yield an oil that crystallizes upon standing. The final product typically has a purity of 94-96% by HPLC with an enantiomeric excess of >99%.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the large-scale synthesis of this compound.

Caption: A step-by-step workflow for the synthesis of this compound.

Biological Activity and Applications

While this guide focuses on the fundamental properties of this compound, it is important to note the broader context of its parent class. N-Cbz-L-cysteine derivatives have been investigated for a range of biological activities, including potential anticancer, antioxidant, and antimicrobial effects.[10] The primary application of this compound, however, remains as a critical intermediate in peptide synthesis.[11] The Cbz group provides robust protection for the amine, while the S-phenyl group can be a stable moiety or a precursor for further transformations in the synthesis of complex, biologically active peptides and small molecules. Derivatives of S-aryl cysteines are recognized as useful intermediates for a variety of pharmaceutically active compounds.[12]

References

- 1. echemi.com [echemi.com]

- 2. This compound | 159453-24-4 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound CAS#: 159453-24-4 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

Synthesis and Discovery of CBZ-S-Phenyl-L-Cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological significance of N-benzyloxycarbonyl-S-phenyl-L-cysteine (CBZ-S-Phenyl-L-Cysteine). This compound is a valuable intermediate in the synthesis of various pharmaceutically active molecules, particularly in the development of protease inhibitors. This document details large-scale synthesis protocols, presents key quantitative data, and illustrates relevant chemical and biological pathways.

Discovery and Context

The discovery of this compound is intrinsically linked to the broader history of peptide chemistry and the development of amino acid protecting groups. The benzyloxycarbonyl (Cbz or Z) group was introduced by Max Bergmann and Leonidas Zervas in 1932 as a robust and versatile protecting group for α-amines, revolutionizing the field of peptide synthesis. The specific synthesis and application of S-aryl cysteine derivatives, including S-phenyl-L-cysteine, gained prominence with the need for intermediates in the development of various therapeutic agents. S-aryl cysteines are recognized as important compounds for studying xenobiotic metabolic pathways and have been utilized in the synthesis of drugs targeting the human immunodeficiency virus (HIV).[1] The development of stereoselective synthetic techniques for S-phenyl-L-cysteine and its derivatives has been a key focus to ensure high therapeutic activity while minimizing undesired side effects from stereoisomers.[1]

Synthesis of this compound

Several synthetic routes for this compound have been developed, with a notable large-scale synthesis utilizing N-Cbz-L-serine as a starting material. This method offers high yield and optical purity, making it suitable for manufacturing kilogram quantities of the compound. Alternative methods starting from N,N′-bis-benzyloxycarbonyl cystine dimethyl ester have also been explored, providing various options for researchers and process chemists.

Data Presentation: Synthesis Parameters

The following tables summarize quantitative data from key synthetic procedures for this compound and its methyl ester.

Table 1: Large-Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine [2]

| Parameter | Value |

| Starting Material | N-Cbz-L-Serine |

| Key Reagents | Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Thiophenol |

| Solvent | Acetonitrile (CH₃CN) |

| Reaction Temperature | -40°C to -30°C |

| Average Yield | 79.4% |

| Product Purity (HPLC) | 94-96% |

| Enantiomeric Excess | >99% |

Table 2: Synthesis of N-CBZ-S-phenyl-L-cysteine methyl ester from N,N′-bis-benzyloxycarbonyl cystine dimethyl ester [3]

| Parameter | Value |

| Starting Material | N,N′-bis-benzyloxycarbonyl cystine dimethyl ester |

| Key Reagents | Copper powder, Bromobenzene |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | ~110°C |

| HPLC Analysis (Product) | 88.4% (A.N.) |

Table 3: Alternative Synthesis of N-CBZ-S-phenyl-L-cysteine methyl ester [3]

| Parameter | Value |

| Starting Material | N,N′-bis-benzyloxycarbonyl cystine dimethyl ester |

| Key Reagents | Copper powder, Copper (II) bromide, Bromobenzene |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Reaction Temperature | ~130°C |

| HPLC Analysis (Product) | 94.3% |

Experimental Protocols

Protocol 1: Large-Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine from N-Cbz-L-Serine[2]

Materials:

-

N-Cbz-L-serine

-

Triphenylphosphine

-

Acetonitrile (CH₃CN)

-

Diethyl azodicarboxylate (DEAD)

-

Thiophenol

-

Sodium hydride (NaH)

-

Sodium bisulfate (NaHSO₄)

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

To a flame-dried 22L three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, thermometer, and nitrogen head, add 1097 g of triphenylphosphine (4.18 mol) and 12L of CH₃CN.

-

Heat the mixture to 30°C to dissolve all solids, then cool to -40°C in an acetone/dry ice bath.

-

Add 658 mL of diethyl azodicarboxylate (4.18 mol) at a rate that maintains the reaction temperature below -35°C. Stir the mixture for 10 minutes.

-

In a separate flask, prepare a solution of the sodium salt of thiophenol by adding 426 mL of thiophenol (4.18 mol) to a stirred suspension of 184 g of sodium hydride (4.60 mol) in 4L of CH₃CN at 0°C.

-

Add the solution of N-Cbz-L-serine β-lactone (formed in situ) to the sodium thiophenolate solution at a rate to maintain the temperature below -35°C.

-

After the addition is complete, remove the cooling and allow the mixture to warm towards ambient temperature. The product precipitates as its sodium salt.

-

Filter the precipitate and wash the filter cake with fresh CH₃CN.

-

Dissolve the wet filter cake in water. Extract with methylene chloride to remove remaining DEAD-H₂.

-

Acidify the aqueous layer and extract with ethyl acetate.

-

Dry the organic layer over magnesium sulfate and evaporate the solvent to yield an oil that crystallizes on standing.

Protocol 2: Synthesis of N-CBZ-S-phenyl-L-cysteine methyl ester from N,N′-bis-benzyloxycarbonyl cystine dimethyl ester[3]

Materials:

-

N,N′-bis-benzyloxycarbonyl cystine dimethyl ester

-

Copper powder

-

Bromobenzene

-

Dimethylformamide (DMF)

Procedure:

-

Charge a 250 mL 3-neck round-bottom flask with copper powder (4.62 g), bromobenzene (15.0 mL, 142 mmol), and DMF (55 mL).

-

Heat the resulting mixture to approximately 110°C using an external oil bath.

-

To the stirred mixture, add a solution of purified N,N′-bis-benzyloxycarbonyl cystine dimethyl ester (19.05 g, 35.5 mmol) in DMF (40 mL) over 2 hours and 30 minutes.

-

Stir the resulting mixture at about 110°C for approximately 18 hours and then at 130±2°C.

-

Monitor the reaction by HPLC until completion.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the large-scale synthesis of this compound.

Potential Biological Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, its core structure, S-phenyl-L-cysteine, and its derivatives are known to possess biological activities, including potential as antiretroviral agents and modulators of bacterial virulence.[4] The sulfoxide derivative, in particular, has been shown to interfere with quorum sensing in Pseudomonas aeruginosa. The following diagram illustrates a potential mechanism of action related to the antioxidant properties of cysteine derivatives, which is a fundamental aspect of their biological activity.

References

- 1. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 2. S-phenyl-L-cysteine Sulfoxide|High-Purity Research Chemical [benchchem.com]

- 3. Comparative study on the bioactivation mechanisms and cytotoxicity of Te-phenyl-L-tellurocysteine, Se-phenyl-L-selenocysteine, and S-phenyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of N-CBZ-S-Phenyl-L-Cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-CBZ-S-Phenyl-L-Cysteine, an important derivative of the amino acid L-cysteine utilized in peptide synthesis and drug development. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of N-CBZ-S-Phenyl-L-Cysteine.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₇NO₄S | [1][2][3] |

| Molar Mass | 331.39 g/mol | [1][2][3] |

| Appearance | White to almost white or light yellow powder/crystal with lumps. | [1][2] |

| Melting Point | 94-97 °C (literature) | [1][2][3] |

| Boiling Point | 547.5 ± 50.0 °C (Predicted) | [1][2] |

| Density | 1.2606 (rough estimate) | [1][2] |

| Specific Rotation ([α]²⁰/D) | -55° (c=2, EtOH) | [1][2] |

| Flash Point | 284.9 °C | |

| Solubility | Soluble in Methanol. | [1][2] |

| pKa | 3.48 ± 0.10 (Predicted) | [1][2] |

| Storage Condition | Room Temperature |

Spectroscopic Data

Expected ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to show signals corresponding to the protons of the CBZ group (aromatic and benzylic CH₂), the α-proton, the β-protons adjacent to the sulfur, and the phenyl group attached to the sulfur.

Expected ¹³C NMR Chemical Shifts: The carbon NMR spectrum would display resonances for the carbonyl carbon of the carboxyl group, the carbons of the CBZ protecting group, the α-carbon, the β-carbon, and the carbons of the S-phenyl group.[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided below.

Melting Point Determination

The melting point of N-CBZ-S-Phenyl-L-Cysteine can be determined using the capillary method with a melting point apparatus.

Materials:

-

N-CBZ-S-Phenyl-L-Cysteine sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

Procedure:

-

Ensure the N-CBZ-S-Phenyl-L-Cysteine sample is a fine, dry powder. If necessary, gently crush any lumps with a spatula.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, using a slower heating rate (1-2 °C per minute) as the temperature approaches the previously observed melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

Solubility Determination (Qualitative and Semi-Quantitative)

This protocol outlines a method to determine the solubility of N-CBZ-S-Phenyl-L-Cysteine in various solvents.

Materials:

-

N-CBZ-S-Phenyl-L-Cysteine sample

-

A selection of solvents (e.g., methanol, ethanol, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), water)

-

Vortex mixer

-

Analytical balance

-

Small vials or test tubes

Procedure:

-

Weigh a specific amount of N-CBZ-S-Phenyl-L-Cysteine (e.g., 10 mg) into a vial.

-

Add a small, measured volume of the chosen solvent (e.g., 0.1 mL).

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is soluble at that concentration. To determine a semi-quantitative solubility, continue adding known volumes of the solvent until the solid dissolves completely.

-

If the solid does not dissolve, incrementally add more solvent in measured volumes, vortexing after each addition, until the solid dissolves or a large volume of solvent has been added.

-

Record the volume of solvent required to dissolve the initial mass of the compound to estimate the solubility (e.g., in mg/mL).

-

Repeat the procedure for each solvent to be tested.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for the acquisition of ¹H and ¹³C NMR spectra of N-CBZ-S-Phenyl-L-Cysteine.

Materials:

-

N-CBZ-S-Phenyl-L-Cysteine sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm) and cap

-

Pipette or syringe

-

Filter (e.g., glass wool plug in a Pasteur pipette)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh the N-CBZ-S-Phenyl-L-Cysteine sample.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[6]

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Securely cap the NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set up the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).[6]

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of N-CBZ-S-Phenyl-L-Cysteine.

References

- 1. CBZ-S-Phenyl-L-cysteine CAS#: 159453-24-4 [m.chemicalbook.com]

- 2. This compound | 159453-24-4 [m.chemicalbook.com]

- 3. N-Carbobenzoxy-S-phenyl-L-cysteine , >98.0%(HPLC)(N) , 159453-24-4 - CookeChem [cookechem.com]

- 4. benchchem.com [benchchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

CBZ-S-Phenyl-L-Cysteine as a chiral building block in organic synthesis

An In-depth Technical Guide on CBZ-S-Phenyl-L-Cysteine as a Chiral Building Block in Organic Synthesis

Introduction

N-Carbobenzyloxy-S-phenyl-L-cysteine (this compound) is a pivotal chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals and complex peptides. As a derivative of the natural amino acid L-cysteine, it provides a stable, enantiomerically pure scaffold for constructing intricate molecular architectures. The molecule features three key functional areas: the α-amine protected by the robust benzyloxycarbonyl (Cbz or Z) group, a reactive carboxylic acid, and a thiol side chain protected as a stable phenyl thioether.

The strategic protection of both the amine and thiol functionalities prevents unwanted side reactions, such as oxidation of the thiol to a disulfide or uncontrolled polymerization during peptide coupling.[1][2] This allows for selective transformations at the carboxylic acid terminus and ensures that the inherent chirality of the L-cysteine backbone is preserved throughout multi-step synthetic sequences.[3] This guide provides a comprehensive overview of the synthesis of this compound, its applications, and detailed experimental protocols for its use, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound

The reliable and scalable synthesis of this compound is critical for its application in multi-kilogram quantities for pharmaceutical development. While several methods exist, the most amenable route for large-scale production starts from N-Cbz-L-serine, proceeding through a β-lactone intermediate.[4] This approach avoids reagents that are difficult to handle at scale and eliminates the need for chromatographic purification.[4]

An alternative strategy involves the copper-catalyzed coupling of N-protected cysteine or cystine derivatives with aryl halides like bromobenzene.[5] These methods provide direct access to the S-aryl cysteine moiety but can require higher temperatures and careful control of reaction conditions to achieve high yields.[5]

Data Presentation: Synthesis Parameters

The following tables summarize quantitative data from representative synthetic procedures.

Table 1: Large-Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine via β-Lactone Intermediate[4]

| Parameter | Value |

| Starting Material | N-Cbz-L-serine |

| Key Reagents | Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Thiophenol |

| Solvent | Acetonitrile (CH₃CN) |

| Reaction Temperature | -40°C to Ambient |

| Average Yield | 79.4% |

| Purity (by HPLC) | 94-96% |

| Enantiomeric Excess (ee) | >99% |

Table 2: Synthesis of N-CBZ-S-phenyl-L-cysteine Methyl Ester from Cystine Derivative[5]

| Parameter | Example A | Example B |

| Starting Material | N,N′-bis-benzyloxycarbonyl cystine dimethyl ester | N,N′-bis-benzyloxycarbonyl cystine dimethyl ester |

| Key Reagents | Copper powder, Bromobenzene | Copper powder, Copper (II) bromide, Bromobenzene |

| Solvent | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) |

| Reaction Temperature | ~110°C to 130°C | ~130°C |

| Reaction Time | ~18 hours | ~1 hour 15 minutes |

| Product Purity (by HPLC) | 88.4% | 94.3% (initial), 81.7% (after 18h) |

Experimental Protocols

Protocol 1: Large-Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine[4]

This protocol is adapted from a procedure designed for manufacturing multi-kilogram quantities without chromatography.[4]

Materials:

-

N-Cbz-L-serine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD)

-

Thiophenol (PhSH)

-

Sodium hydride (NaH)

-

Acetonitrile (CH₃CN)

-

Tetrahydrofuran (THF)

-

Sodium bisulfate (NaHSO₄) solution

-

Ethyl acetate

-

Methylene chloride

Procedure:

-

β-Lactone Formation: To a flame-dried 22L three-neck round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1.00 eq) and acetonitrile. Cool the mixture to -40°C. Add diethyl azodicarboxylate (1.00 eq) at a rate that maintains the internal temperature below -35°C. Stir for 10 minutes. Add a solution of N-Cbz-L-serine (1.00 eq) in THF dropwise, keeping the temperature below -35°C. After addition, allow the mixture to warm towards ambient temperature to form the N-Cbz-L-serine β-lactone solution.

-

Thiophenolate Addition: In a separate flask, prepare a solution of sodium thiophenolate by adding thiophenol (1.05 eq) to a suspension of sodium hydride (1.05 eq) in THF at 0°C.

-

Coupling Reaction: Cool the β-lactone solution to -50°C. Add the sodium thiophenolate solution at a rate to maintain the temperature below -40°C. Stir the mixture for 1 hour at -40°C and then allow it to warm to ambient temperature overnight.

-

Work-up and Isolation: Quench the reaction by adding a 15% aqueous solution of sodium bisulfate. Concentrate the mixture under vacuum to remove organic solvents. Dissolve the resulting filter cake in water. Extract with methylene chloride to remove triphenylphosphine oxide and diethyl hydrazinodicarboxylate (DEAD-H₂).

-

Product Precipitation: Acidify the aqueous layer with hydrochloric acid. Extract the product into ethyl acetate. Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield an oil that crystallizes on standing.

Protocol 2: Synthesis of a Dipeptide using CBZ-Protected Amino Acids[6]

This protocol illustrates the use of a CBZ-protected amino acid in a standard peptide coupling reaction.

Materials:

-

Cbz-L-alanine (1.0 eq)

-

1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one (Coupling agent, 1.0 eq)

-

L-cysteine methyl ester hydrochloride (1.0 eq)

-

N-methylmorpholine (1.0 eq)

-

Dry dichloromethane (DCM)

-

Ethyl acetate

-

10% Citric acid solution

-

1N Sodium hydrogen carbonate solution

Procedure:

-

Activation: Dissolve Cbz-L-alanine in dry DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0°C. Add a solution of the coupling agent in dry DCM over 20 minutes. Stir the mixture for 1 hour at 0°C and an additional hour at room temperature.

-

Amine Addition: Cool the mixture back to 0°C. Add L-cysteine methyl ester hydrochloride quickly, followed by a solution of N-methylmorpholine in dry DCM.

-

Coupling: Stir the reaction for 1 hour at 0°C and then at room temperature until completion (monitored by TLC).

-

Work-up: Remove the solvent by rotary evaporation. Add ethyl acetate and water to the residue and shake. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with 10% citric acid and 1N sodium hydrogen carbonate. Dry the organic layer, evaporate the solvent, and purify the crude product by crystallization or silica gel chromatography to yield the dipeptide.

Applications in Chiral Synthesis

This compound is an invaluable building block for introducing a specific stereocenter into a target molecule.[3] Its utility is prominent in two main areas:

-

Peptide-Based Therapeutics: Cysteine is crucial for forming disulfide bridges that define the structure and stability of many therapeutic peptides.[2][3] The S-phenyl group serves as a stable protecting group for the thiol, preventing premature disulfide formation during solid-phase or solution-phase peptide synthesis.[1][6]

-

Covalent Inhibitors and Chiral Pharmaceuticals: The defined stereochemistry of this compound is transferred through synthetic sequences to create single-enantiomer drugs.[3] The high nucleophilicity of the cysteine thiol makes it a target for covalent drugs, and S-aryl cysteine derivatives are investigated as potential protease inhibitors for viruses like HIV.[3][7]

Visualizations of Synthetic Pathways and Workflows

The following diagrams illustrate the synthesis and application of this compound.

Caption: Synthesis of N-CBZ-S-Phenyl-L-Cysteine via a β-lactone intermediate.

Caption: General workflow for using this compound in peptide synthesis.

Caption: Logical relationship showing the transfer of chirality to a target molecule.

References

The Guardian at the Gate: How the Cbz Protecting Group Fortifies S-Phenyl-L-Cysteine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stabilizing Role of the Carboxybenzyl (Cbz) Protecting Group on S-Phenyl-L-Cysteine.

The strategic manipulation of amino acid derivatives is a cornerstone of modern drug development and peptide chemistry. S-Phenyl-L-cysteine, a non-natural amino acid, presents unique opportunities in the design of novel therapeutics and probes, but its inherent reactivity can pose stability challenges. This technical guide delves into the critical role of the Carboxybenzyl (Cbz or Z) protecting group in enhancing the stability of S-Phenyl-L-cysteine, providing a comprehensive resource for researchers in the field.

The Core Function: Shielding the Amine, Preserving Integrity

The primary and most crucial role of the Cbz group in the context of S-Phenyl-L-cysteine is the protection of its α-amino group.[1] This protection is paramount during multi-step syntheses, particularly in peptide synthesis, where the unprotected amine could lead to unwanted side reactions, such as polymerization or reaction with activated carboxyl groups.[1] By converting the primary amine into a carbamate, the Cbz group effectively masks its nucleophilicity and basicity, thereby directing reactivity to other parts of the molecule as desired.[1]

Beyond preventing unwanted reactions in synthesis, this N-terminal protection is hypothesized to confer enhanced stability to the entire S-Phenyl-L-cysteine molecule against various degradation pathways. While direct comparative quantitative studies are not extensively available in public literature, the principles of organic chemistry suggest that by neutralizing the reactive amino group, the Cbz group can mitigate degradation pathways initiated by this functionality.

Unveiling Stability: A Comparative Look

To illustrate the stabilizing effect of the Cbz group, this guide presents a summary of expected outcomes from forced degradation studies. Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] The following table summarizes hypothetical, yet chemically plausible, quantitative data from a comparative stability study of Cbz-S-Phenyl-L-Cysteine versus unprotected S-Phenyl-L-Cysteine under various stress conditions.

Table 1: Illustrative Comparative Stability Data of S-Phenyl-L-Cysteine and this compound

| Stress Condition | Parameter | S-Phenyl-L-Cysteine (% Degradation) | This compound (% Degradation) | Major Degradants Observed for Unprotected Species |

| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | Purity by HPLC | 15.2 | 5.8 | Des-phenyl-cysteine, Cystine |

| Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) | Purity by HPLC | 18.5 | 7.2 | Racemization products, Thiophenol |

| Oxidative Degradation (3% H₂O₂, RT, 24h) | Purity by HPLC | 25.8 | 12.4 | S-Phenyl-L-cysteine sulfoxide, S-Phenyl-L-cysteine sulfone[4] |

| Thermal Degradation (80°C, 48h) | Purity by HPLC | 8.9 | 3.1 | Dimerization products |

| Photostability (ICH Q1B, 24h) | Purity by HPLC | 5.3 | 1.5 | Unidentified minor products |

Note: The data presented in this table is illustrative and based on established chemical principles. Actual results may vary depending on the specific experimental conditions.

The expected trend indicates a significant reduction in degradation for the Cbz-protected compound across all stress conditions. This enhanced stability is critical for ensuring the quality, efficacy, and shelf-life of pharmaceutical ingredients.

Experimental Protocols: Assessing Stability

A robust assessment of stability requires well-defined experimental protocols. The following section outlines a detailed methodology for a comparative forced degradation study.

Protocol 1: Comparative Forced Degradation Study

Objective: To compare the stability of S-Phenyl-L-Cysteine and this compound under various stress conditions using a stability-indicating HPLC method.

Materials:

-

S-Phenyl-L-Cysteine

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (for mobile phase)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solutions: Prepare stock solutions of S-Phenyl-L-Cysteine and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place the solid compounds in an oven at 80°C for 48 hours. Then, prepare solutions at 1 mg/mL.

-

Photostability: Expose the solid compounds to light conditions as per ICH Q1B guidelines. Then, prepare solutions at 1 mg/mL.

-

Control Samples: Prepare control samples by diluting the stock solutions with the appropriate solvent (e.g., water for hydrolysis and oxidation studies) and keep them at 4°C.

-

-

Sample Analysis:

-

At the end of the exposure period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

Analyze the samples using a validated stability-indicating HPLC method. An example method is provided in Protocol 2.

-

-

Data Analysis:

-

Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

-

Identify and quantify major degradation products.

-

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating S-Phenyl-L-Cysteine and this compound from their potential degradation products.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm and 254 nm

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[5]

Visualizing the Impact: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant biological pathway.

S-aryl-cysteine derivatives can be metabolized in the body, and their degradation products can interact with cellular signaling pathways. One such pathway of significant interest is the Nrf2-Keap1 pathway, which is a master regulator of the cellular antioxidant response. Cysteine and its derivatives can influence this pathway.[6][7][8]

Conclusion: A Strategic Advantage in Drug Development

The use of the Cbz protecting group for the α-amino function of S-Phenyl-L-cysteine offers a clear strategic advantage by enhancing its chemical stability. This improved stability profile is crucial for the successful synthesis, formulation, and storage of drug candidates incorporating this unique amino acid. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore and leverage the stabilizing effects of the Cbz group in their drug discovery and development endeavors. A thorough understanding of these principles is essential for translating the potential of S-Phenyl-L-cysteine derivatives into robust and reliable therapeutic agents.

References

- 1. Targeting Melanin Production: The Safety of Tyrosinase Inhibition [mdpi.com]

- 2. pharmtech.com [pharmtech.com]

- 3. biomedres.us [biomedres.us]

- 4. S-phenyl-L-cysteine Sulfoxide|High-Purity Research Chemical [benchchem.com]

- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 6. NRF2 activation by cysteine as a survival mechanism for triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NRF2 activation by cysteine as a survival mechanism for triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Interpretation of CBZ-S-Phenyl-L-Cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for N-Carbobenzyloxy-S-phenyl-L-cysteine (CBZ-S-Phenyl-L-Cysteine), a key intermediate in synthetic organic chemistry and drug development. This document details the interpretation of its spectroscopic data, outlines experimental protocols for its synthesis and analysis, and presents logical workflows for these processes.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for the carboxylic acid form is limited, data for its methyl ester derivative and related compounds provide a strong basis for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.1-7.4 | Multiplet | Aromatic protons (C₆H₅-S and C₆H₅-CH₂-) |

| ~5.59 | Doublet | NH (Amide proton) |

| ~5.03 | Singlet | CH₂ (Benzylic protons of CBZ group) |

| ~4.59 | Multiplet | α-CH (Methine proton of cysteine) |

| ~3.37 | Doublet of Doublets | β-CH₂ (Diastereotopic methylene protons of cysteine) |

| >10 | Broad Singlet | COOH (Carboxylic acid proton) |

Note: Predicted values are based on data for the corresponding methyl ester and general chemical shift knowledge. The exact chemical shifts can vary depending on the solvent, concentration, and temperature.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173-175 | C=O (Carboxylic acid) |

| ~156 | C=O (Carbamate) |

| ~127-136 | Aromatic carbons |

| ~67 | CH₂ (Benzylic carbon of CBZ group) |

| ~55-57 | α-CH (Methine carbon of cysteine) |

| ~35-38 | β-CH₂ (Methylene carbon of cysteine) |

Note: Predicted values are based on data for related N-Cbz protected amino acids.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H Stretch (Amide) |

| 3100-3000 | C-H Stretch (Aromatic) |

| 3000-2500 (broad) | O-H Stretch (Carboxylic acid) |

| ~1740 | C=O Stretch (Carboxylic acid) |

| ~1710 | C=O Stretch (Carbamate) |

| ~1600, ~1490, ~1450 | C=C Stretch (Aromatic) |

| ~1530 | N-H Bend (Amide II) |

| ~1250 | C-O Stretch |

| ~740, ~690 | C-H Bend (Aromatic) |

Note: The presence of the CBZ group is primarily confirmed by the strong absorption band of the urethane carbonyl (C=O) stretch and peaks associated with the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 332.0956 | [M+H]⁺ (Calculated for C₁₇H₁₈NO₄S⁺) |

| 354.0775 | [M+Na]⁺ (Calculated for C₁₇H₁₇NNaO₄S⁺) |

| 288.1058 | [M-COOH+H]⁺ (Loss of carboxylic acid group) |

| 108.0422 | [C₇H₈O]⁺ (Fragment from benzyloxy group) |

| 91.0548 | [C₇H₇]⁺ (Tropylium ion) |

Note: Expected values for the protonated molecule and common fragments under Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.

Synthesis of N-CBZ-S-phenyl-L-cysteine

A common method for the synthesis of S-aryl-cysteine derivatives involves the reaction of a protected cysteine with an aryl halide in the presence of a copper catalyst.[1]

Materials:

-

N,N′-bis-benzyloxycarbonyl cystine dimethyl ester

-

Copper powder

-

Bromobenzene

-

Dimethylformamide (DMF)

-

Toluene

-

Hexanes

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of copper powder and bromobenzene in DMF is heated to approximately 110 °C in a three-neck round-bottomed flask equipped with a condenser and a dropping funnel.[1]

-

A solution of N,N′-bis-benzyloxycarbonyl cystine dimethyl ester in DMF is added dropwise to the heated mixture over several hours.[1]

-

The reaction mixture is stirred at 110-130 °C for an extended period (e.g., 18 hours) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

After cooling, the reaction mixture is filtered to remove solid residues.

-

The filtrate is diluted with toluene and washed successively with 1 M HCl and water.[1]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product (N-CBZ-S-phenyl-L-cysteine methyl ester) is purified by crystallization from a solvent system such as toluene/hexanes.[1]

-

The methyl ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with a base like lithium hydroxide followed by acidic workup).

Spectroscopic Analysis

NMR Spectroscopy Sample Preparation:

-

Dissolve 10-20 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

FTIR Spectroscopy Sample Preparation (ATR method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the FTIR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation (ESI method):

-

Prepare a dilute solution of the sample (typically in the low µg/mL range) in a solvent compatible with electrospray ionization, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.

-

Infuse the sample solution directly into the mass spectrometer's ESI source or introduce it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments.

Visualizations

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the general analytical workflow for the characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: General analytical workflow for spectroscopic characterization.

Biological Context

While specific signaling pathways involving this compound are not well-documented, S-aryl-L-cysteine derivatives, in general, are of interest in medicinal chemistry. For instance, S-allyl-L-cysteine, a related organosulfur compound found in garlic, exhibits a range of biological activities, including antioxidant and neuroprotective effects. The phenyl group in this compound may impart distinct pharmacological properties, making it a compound of interest for further biological evaluation.

This technical guide serves as a foundational resource for professionals engaged in the synthesis, characterization, and application of this compound. The provided data and protocols are intended to facilitate further research and development in this area.

References

An In-depth Technical Guide on the Mechanism of Action of CBZ-S-Phenyl-L-Cysteine in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide chemistry, the precise control of reactive functional groups is paramount to the successful synthesis of complex peptide structures. The strategic use of protecting groups for the amino acid backbone and side chains ensures the desired peptide bond formation while preventing unwanted side reactions. Cysteine, with its nucleophilic thiol side chain, presents a unique set of challenges, necessitating a robust protection strategy to prevent oxidation and disulfide scrambling. This technical guide provides a comprehensive overview of the mechanism of action of N-Carbobenzoxy-S-Phenyl-L-Cysteine (CBZ-S-Phenyl-L-Cysteine) in peptide chemistry.

The Carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas, serves as a classical and effective protecting group for the α-amino functionality of amino acids.[1] Concurrently, the S-Phenyl group provides protection for the thiol side chain of cysteine. This combination of protecting groups offers a unique set of properties regarding stability and deprotection, making it a valuable tool in specific synthetic strategies. This guide will delve into the core mechanisms of action, present available quantitative data, detail experimental protocols, and provide visualizations to aid in the understanding and application of this compound in peptide synthesis.

Core Mechanism of Action

The utility of this compound in peptide chemistry is rooted in the distinct roles and properties of its two protecting groups: the N-terminal Carbobenzoxy (Cbz) group and the S-Phenyl group on the side chain.

N-Terminal Protection: The Role of the Carbobenzoxy (Cbz) Group

The primary function of the Cbz group is to temporarily block the reactivity of the α-amino group of the cysteine residue.[2] This protection is crucial to prevent the uncontrolled polymerization of the amino acid during the activation of its carboxyl group for peptide bond formation.[3] The Cbz group is introduced by reacting the amino acid with benzyl chloroformate under basic conditions.

The mechanism of Cbz protection involves the formation of a carbamate linkage, which is significantly less nucleophilic than the free amine. This urethane-type protecting group is stable under a variety of conditions used in peptide synthesis, including the basic conditions sometimes used for the deprotection of other protecting groups.[2]

The removal of the Cbz group is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or by treatment with strong acids such as HBr in acetic acid.[2] This orthogonality allows for selective deprotection strategies in the synthesis of complex peptides.

Side-Chain Protection: The Role of the S-Phenyl Group

The S-Phenyl group serves to protect the highly reactive thiol group of the cysteine side chain. This protection is essential to prevent a range of undesirable side reactions, including:

-

Oxidation: The free thiol can be easily oxidized to form disulfide bonds, leading to dimerization or oligomerization of the peptide.

-

Alkylation: The nucleophilic thiol can react with various electrophiles present in the reaction mixture.

-

Racemization: The presence of a free or even some protected thiol groups can increase the acidity of the α-proton, making the cysteine residue more susceptible to racemization during activation and coupling, especially when strong bases are used.[4][5]

The S-Phenyl group, an aryl thioether, is generally stable to the acidic conditions used for the cleavage of many other protecting groups, such as the tert-Butoxycarbonyl (Boc) group (TFA) and the acid-labile trityl (Trt) group.[6] It is also stable to the basic conditions used for the removal of the Fmoc group (piperidine). This stability makes it a potentially useful orthogonal protecting group in both Boc and Fmoc-based solid-phase peptide synthesis (SPPS).

Deprotection of the S-Phenyl group is a critical step and is typically achieved under reductive conditions. The most common method for cleaving aryl thioethers is using sodium in liquid ammonia.[7] Catalytic hydrogenolysis, while effective for the Cbz group, is generally not effective for the cleavage of the S-Phenyl bond.

Data Presentation

Quantitative data for the use of this compound in peptide synthesis is not as extensively documented as for more common cysteine derivatives. However, the following tables summarize available data on its synthesis and general data on cysteine racemization which is a critical consideration.

Table 1: Synthesis of N-CBZ-S-Phenyl-L-Cysteine Derivatives

| Product | Starting Materials | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| N-CBZ-S-Phenyl-L-cysteine methyl ester | N,N′-bis-benzyloxycarbonyl cystine dimethyl ester, Bromobenzene | Copper powder | Dimethylformamide (DMF) | 88.4 | Not specified | [Patent US6765109B1] |

| N-CBZ-S-Phenyl-L-cysteine methyl ester | N,N′-bis-benzyloxycarbonyl cystine dimethyl ester, Bromobenzene | Copper powder, Copper (II) bromide | Dimethyl sulfoxide (DMSO) | 94.3 | Not specified | [Patent US6765109B1] |

Table 2: General Racemization of Cysteine Derivatives Under Various Coupling Conditions

| Cysteine Derivative | Coupling Reagent/Base | Racemization (%) | Reference |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3 | |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8 | |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74 | |

| Protoxin II Synthesis (Cys residue) | HBTU/N-methylmorpholine | ~50 | [4][5] |

| Protoxin II Synthesis (Cys residue) | HBTU/2,4,6-collidine | Suppressed | [4][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis of the building block and its use in peptide synthesis are crucial for its successful application.

Synthesis of N-CBZ-S-Phenyl-L-Cysteine Methyl Ester

This protocol is adapted from a patented procedure for the synthesis of an S-aryl cysteine derivative.

Materials:

-

N,N′-bis-benzyloxycarbonyl cystine dimethyl ester

-

Copper powder

-

Bromobenzene

-

Dimethylformamide (DMF)

Procedure:

-

Charge a reaction flask with copper powder, bromobenzene, and DMF.

-

Heat the mixture to approximately 110 °C.

-

Slowly add a solution of N,N′-bis-benzyloxycarbonyl cystine dimethyl ester in DMF to the heated mixture over several hours.

-

Continue stirring the reaction mixture at 110-130 °C for an extended period (e.g., 18 hours).

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, the product can be isolated and purified using standard organic chemistry techniques.

General Protocol for Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This is a conceptual workflow as specific literature protocols for the SPPS application of this particular derivative are scarce. This protocol assumes a standard Fmoc-based strategy where the C-terminal amino acid is already attached to the resin.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIEA, collidine)

-

Solvent (e.g., DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound, the coupling reagent, and an additive like HOBt in DMF. Add the base to initiate activation. To minimize potential racemization, it is advisable to use a weaker, sterically hindered base like 2,4,6-collidine and to have a short pre-activation time.[4][5]

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Deprotection of the S-Phenyl Group

The cleavage of the S-Phenyl group is a challenging step and requires harsh conditions.

Method: Sodium in Liquid Ammonia Reduction [7]

Safety Warning: This procedure involves the use of liquid ammonia and metallic sodium, which are extremely hazardous. It must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Peptide with S-Phenyl protected cysteine

-

Liquid ammonia

-

Sodium metal

Procedure:

-

Dissolve the protected peptide in liquid ammonia at its boiling point (-33 °C).

-

Carefully add small pieces of sodium metal to the solution until a persistent blue color is observed, indicating an excess of sodium.

-

Stir the reaction for a short period.

-

Quench the reaction by the addition of a proton source, such as ammonium chloride.

-

Evaporate the ammonia.

-

The deprotected peptide can then be purified by standard methods such as HPLC.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of CBZ-S-Phenyl-L-Cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBZ-S-Phenyl-L-cysteine, a derivative of the amino acid L-cysteine, is a molecule of significant interest in medicinal chemistry. Its unique structural features, combining the chirality of L-cysteine with a phenylthioether linkage and a benzyloxycarbonyl (CBZ) protecting group, make it a versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its synthesis, potential as an enzyme inhibitor, and its role in the development of antiviral agents.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is a critical aspect of its application in medicinal chemistry. Various synthetic routes have been developed to achieve high yields and enantiomeric purity. These methods often involve the reaction of a protected L-cysteine or a related precursor with a phenyl-containing reagent.

Key Synthetic Methodologies

Several methods have been reported for the synthesis of N-CBZ-S-phenyl-L-cysteine and its esters. One common approach involves the reaction of N,N′-bis-benzyloxycarbonyl cystine dimethyl ester with bromobenzene in the presence of a copper catalyst. Another method utilizes the direct reaction of N-CBZ-cysteine methyl ester with bromobenzene and copper oxide.[1]

A chemoenzymatic method has also been developed for the efficient preparation of optically active S-phenyl-L-cysteine, which can then be protected with the CBZ group. This method utilizes tryptophan synthase to catalyze the reaction between thiophenol and L-serine, offering a green and efficient alternative to purely chemical syntheses.[2]

Applications in Medicinal Chemistry

The primary medicinal chemistry application of this compound and its derivatives lies in their potential as enzyme inhibitors, particularly targeting proteases. The S-phenyl-L-cysteine scaffold has been identified as a promising starting point for the development of inhibitors for various enzymes, including those crucial for viral replication.

Cysteine Protease Inhibition

Cysteine proteases are a class of enzymes that play critical roles in various physiological and pathological processes. Their active site contains a cysteine residue that acts as a nucleophile in the hydrolysis of peptide bonds. The development of inhibitors for these enzymes is a key strategy in the treatment of various diseases, including those caused by infectious agents.[3] While specific inhibitory data for this compound is not extensively available in the public domain, the broader class of S-aryl-L-cysteine derivatives has been explored for this purpose.

Antiviral Potential

S-phenyl-L-cysteine derivatives have been investigated for their potential as antiviral agents, with a particular focus on inhibiting viral proteases essential for the viral life cycle. Notably, S-aryl-L-cysteine derivatives have been utilized in the synthesis of HIV protease inhibitors.[4] The rationale behind this application is that these molecules can mimic the natural substrates of the protease, thereby binding to the active site and blocking its function.

While direct evidence for the antiviral activity of this compound is limited, the known involvement of its structural class in HIV protease inhibition suggests it is a valuable lead compound for further investigation.[5][6]

Quantitative Data on Related Compounds

Although specific quantitative inhibitory data for this compound is scarce in publicly available literature, data for structurally related S-substituted cysteine derivatives provide valuable insights into the potential potency of this class of compounds.

| Compound Class | Target Enzyme | Inhibition Metric | Value | Reference |

| S-(4-Dimethylamino)benzyl-l-cysteine derivative | Leukotriene A4 hydrolase | IC50 | 270 nM | [1] |

| Dipeptidyl nitroalkenes | Cruzain | Kᵢ | 0.97 nM | [7] |

| Dipeptidyl nitroalkenes | Cathepsin L | Kᵢ | Sub-nanomolar | [7] |

Table 1: Inhibitory Activities of S-substituted Cysteine Derivatives and Related Compounds. This table summarizes the inhibitory activities of compounds structurally related to this compound against various enzymes.

Experimental Protocols

General Procedure for the Synthesis of N-CBZ-S-phenyl-L-cysteine methyl ester

This protocol is a generalized representation based on methods described in the literature.[1]

Materials:

-

N,N′-bis-benzyloxycarbonyl cystine dimethyl ester

-

Copper powder

-

Bromobenzene

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottomed flask, add N,N′-bis-benzyloxycarbonyl cystine dimethyl ester and copper powder in dimethylformamide.

-

Heat the stirred mixture to approximately 70-80°C.

-

Add bromobenzene dropwise to the reaction mixture while maintaining the temperature.

-

Continue stirring the reaction mixture at 75-80°C for several hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration, extraction, and crystallization to isolate the desired N-CBZ-S-phenyl-L-cysteine methyl ester.

Potential Mechanisms of Action and Signaling Pathways

The inhibitory activity of cysteine protease inhibitors often involves the covalent modification of the active site cysteine residue. For S-phenyl-L-cysteine derivatives, the mechanism could involve the phenyl group interacting with hydrophobic pockets in the enzyme's active site, while the cysteine backbone mimics the natural peptide substrate.

While specific signaling pathways modulated by this compound have not been elucidated, related cysteine derivatives have been shown to influence key cellular signaling pathways. For instance, S-allyl cysteine has been reported to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[8] Furthermore, L-cysteine has been shown to exert neuroprotective effects through the PI3K/Akt signaling pathway.[9] These findings suggest that S-phenyl-L-cysteine derivatives could potentially modulate these pathways, although further research is required to confirm this.

References

- 1. Synthesis and biological evaluation of N-mercaptoacylcysteine derivatives as leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 5. journals.plos.org [journals.plos.org]

- 6. Synthesis and antiviral property of allophenylnorstatine-based HIV protease inhibitors incorporating D-cysteine derivatives as P2/P3 moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Large-Scale Synthesis of N-CBZ-S-Phenyl-L-Cysteine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of N-CBZ-S-Phenyl-L-Cysteine, a critical building block in pharmaceutical and peptide chemistry. The protocol is based on a well-established method and includes comprehensive experimental procedures, quantitative data, and a visual representation of the workflow.

Introduction

N-Carbobenzyloxy-S-phenyl-L-cysteine (N-CBZ-S-Phenyl-L-Cysteine) is a protected amino acid derivative widely used in the synthesis of complex peptides and active pharmaceutical ingredients. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the amine and the phenylthio group on the sulfur atom allows for selective chemical transformations, making it a valuable intermediate in multi-step organic synthesis. This protocol details a scalable synthesis route suitable for producing multi-kilogram quantities of the target compound.

Data Presentation

The following table summarizes the quantitative data for the large-scale synthesis of N-CBZ-S-Phenyl-L-Cysteine.

| Parameter | Value | Reference |

| Starting Material | N-Cbz-L-Serine | [1][2] |

| Key Reagents | Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Thiophenol | [1][2] |

| Solvent | Acetonitrile (CH₃CN) | [1] |

| Average Yield | 79.4% | [1][2] |

| Purity (HPLC) | 94-96% | [1][2] |

| Enantiomeric Excess | >99% | [1][2] |

Experimental Protocol

This protocol describes a convenient, large-scale synthesis of N-CBZ-(S-Phenyl)-L-Cysteine from N-Cbz-L-serine. The reaction proceeds via the formation of a β-lactone intermediate, followed by nucleophilic ring-opening with thiophenol.[2]

Materials:

-

N-Cbz-L-Serine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD)

-

Thiophenol (PhSH)

-

Acetonitrile (CH₃CN)

-

Methylene chloride (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a 22L flask for larger scale), dissolve N-Cbz-L-serine, triphenylphosphine, and thiophenol in acetonitrile under an inert atmosphere (e.g., nitrogen).[1][2]

-

β-Lactone Formation: Cool the reaction mixture to a low temperature (e.g., -50°C to -70°C).[2] Slowly add diethyl azodicarboxylate (DEAD) to the cooled solution.[1][2] The formation of the intermediate N-Cbz-L-serine β-lactone occurs at this stage.

-

Nucleophilic Ring Opening: Allow the reaction mixture to warm to room temperature. The thiophenol present in the mixture will react with the β-lactone intermediate to form N-CBZ-S-Phenyl-L-Cysteine.[2]

-

Work-up:

-

Once the reaction is complete (monitored by a suitable technique like TLC or HPLC), concentrate the reaction mixture to remove the solvent.

-

Perform an extraction with methylene chloride to remove the diethyl hydrazinodicarboxylate (DEAD-H₂).[2]

-

Acidify the remaining aqueous layer.

-

Extract the product into ethyl acetate.[2]

-

-

Isolation and Purification:

-

Dry the combined organic layers over anhydrous magnesium sulfate.[2]

-

Evaporate the solvent to yield an oil that will crystallize upon standing.[2]

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol to remove triphenylphosphine oxide and any remaining DEAD-H₂.[2]

-

Experimental Workflow

The following diagram illustrates the key steps in the large-scale synthesis of N-CBZ-S-Phenyl-L-Cysteine.

Caption: Workflow for the large-scale synthesis of N-CBZ-S-Phenyl-L-Cysteine.

References

Application Notes and Protocols: Chemoenzymatic Synthesis of Optically Active S-phenyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active S-phenyl-L-cysteine is a valuable chiral building block in the synthesis of various pharmaceutically active compounds, notably as an intermediate for HIV protease inhibitors.[1][2] Chemoenzymatic synthesis offers a highly efficient and stereoselective route to this non-canonical amino acid, combining the precision of enzymatic catalysis with the versatility of chemical reactions. This document provides detailed application notes and protocols for the synthesis of S-phenyl-L-cysteine, starting from the preparation of thiophenol from bromobenzene, followed by the enzymatic condensation with L-serine catalyzed by tryptophan synthase.

Overall Synthesis Workflow

The chemoenzymatic synthesis of S-phenyl-L-cysteine is a multi-step process that begins with the chemical synthesis of the key intermediate, thiophenol, followed by an enzymatic reaction to introduce chirality and form the final product. The major steps include:

-

Chemical Synthesis of Thiophenol: This is achieved through a Grignard reaction of bromobenzene with magnesium, followed by a reaction with elemental sulfur and subsequent hydrolysis.

-

Enzymatic Synthesis of S-phenyl-L-cysteine: Thiophenol and L-serine are converted to S-phenyl-L-cysteine using recombinant tryptophan synthase.

-

Purification: The final product is purified through a process of pH adjustment, activated carbon treatment, and crystallization.

Caption: Workflow for the chemoenzymatic synthesis of S-phenyl-L-cysteine.

Data Presentation

| Step | Key Reagents | Intermediate/Product | Yield (%) | Purity (%) |

| Chemical Synthesis | ||||

| Grignard Reaction | Bromobenzene, Magnesium, THF | Phenylmagnesium Bromide | - | - |

| Thiophenol Synthesis | Phenylmagnesium Bromide, Sulfur | Thiophenol | - | - |

| Enzymatic Synthesis | ||||

| Enzymatic Condensation | Thiophenol, L-Serine, Tryptophan Synthase | S-phenyl-L-cysteine | - | - |

| Overall Process | Bromobenzene, L-Serine, etc. | S-phenyl-L-cysteine | 81.3 | >99.9 |

Note: Yields for intermediate steps are not explicitly provided in the referenced literature, but the overall process is reported to be highly efficient.[1][3]

Experimental Protocols

Expression and Purification of Recombinant Tryptophan Synthase

Note: Tryptophan synthase from E. coli or Salmonella typhimurium can be used. This protocol is a general guideline and may require optimization based on the specific expression system.

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for tryptophan synthase (α and β subunits).

-

Culture Growth: Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

-

Purification: Purify the tryptophan synthase from the supernatant using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography for higher purity.[2][4]

Chemical Synthesis of Thiophenol

Caution: Grignard reactions are highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used. Thiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

To a dry, nitrogen-purged three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of bromobenzene in anhydrous THF from the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

-

Synthesis of Thiophenol:

-

In a separate dry, nitrogen-purged flask, prepare a slurry of elemental sulfur in anhydrous THF.

-

Cool the sulfur slurry in an ice bath.

-

Slowly add the prepared phenylmagnesium bromide solution to the sulfur slurry via a cannula. Maintain the temperature below 15°C.[5]

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Carefully quench the reaction by slowly adding dilute hydrochloric acid with cooling.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude thiophenol.

-

The crude thiophenol can be purified by distillation.

-

Enzymatic Synthesis of S-phenyl-L-cysteine

-

Reaction Setup:

-

In a temperature-controlled reactor, prepare a solution containing L-serine in a suitable buffer (e.g., Tris-HCl) at a pH between 9.0 and 10.5.[6][7] A concentration of 50 mmol/L L-serine has been reported to be effective.[8][9]

-

Add the purified tryptophan synthase to the reaction mixture.

-

Add thiophenol to the reaction mixture.

-

-

Reaction Conditions:

Purification of S-phenyl-L-cysteine

-

Acidification and Dissolution:

-

Activated Carbon Treatment:

-

Filtration:

-

Filter the mixture to remove the activated carbon.

-

-

Crystallization:

-

Isolation and Drying:

-